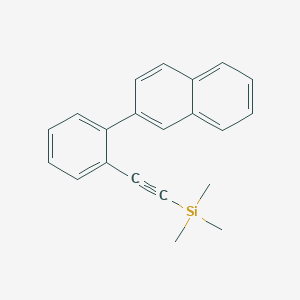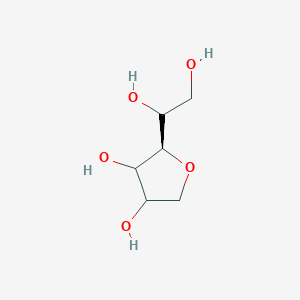
(2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Anhydro-d-mannitol is a sugar alcohol derived from d-mannitol through a dehydration process. It is a white, crystalline solid with the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
1,4-Anhydro-d-mannitol can be synthesized through the intramolecular dehydration of d-mannitol. This process typically involves high-temperature water (523–573 K) without the addition of acid catalysts . Another method involves the reductive cleavage of glycosidic linkages in perallylated carbohydrates using triethylsilane, followed by deallylation with a PdCl2-CuCl2-activated charcoal system . These methods yield high-purity 1,4-Anhydro-d-mannitol from various carbohydrate sources such as glucose, mannose, and sucrose.
化学反応の分析
1,4-Anhydro-d-mannitol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to d-mannitol or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Ether Formation and Ring-Closure: It is used to study reaction mechanisms involving ether formations and ring-closure reactions in polyols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and ether formation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Anhydro-d-mannitol has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,4-Anhydro-d-mannitol involves its ability to form cyclic ethers, which is useful for understanding the dynamics and kinetics of dehydration reactions . In biological systems, it inhibits gluconeogenesis and has been shown to extend the lifespan of cells by affecting cellular aging processes . The exact molecular targets and pathways involved are still under investigation, but its effects on cellular metabolism and longevity are well-documented.
類似化合物との比較
1,4-Anhydro-d-mannitol is similar to other anhydroalditols such as 1,5-anhydro-d-glucitol, 2,5-anhydro-d-mannitol, and 1,4-anhydro-d-ribitol . it is unique in its specific applications and the types of reactions it undergoes. For example, 2,5-anhydro-d-mannitol has been identified as an anti-aging compound, but 1,4-Anhydro-d-mannitol is more commonly used in studies involving ether formations and ring-closure reactions .
特性
分子式 |
C6H12O5 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(2R)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3?,4?,5?,6-/m1/s1 |
InChIキー |
JNYAEWCLZODPBN-LTQQEKPISA-N |
異性体SMILES |
C1C(C([C@H](O1)C(CO)O)O)O |
正規SMILES |
C1C(C(C(O1)C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


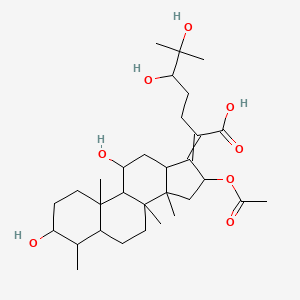

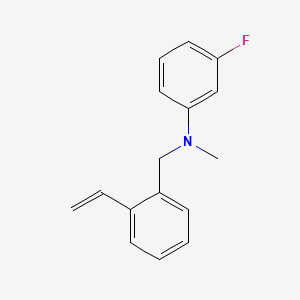
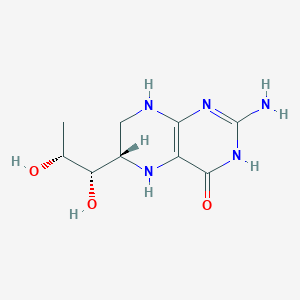
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)
![rel-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B14116516.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116518.png)
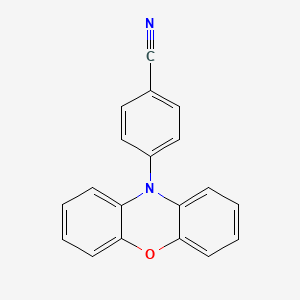
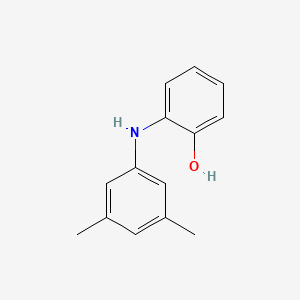
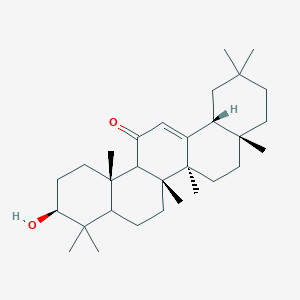
![Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-](/img/structure/B14116544.png)
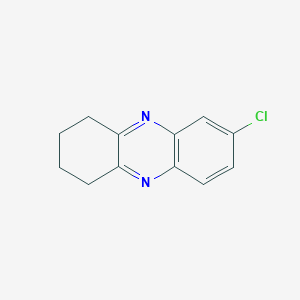
![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
